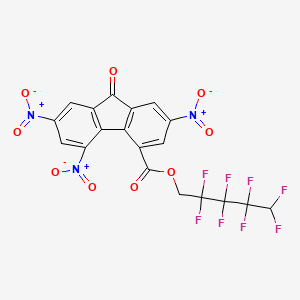

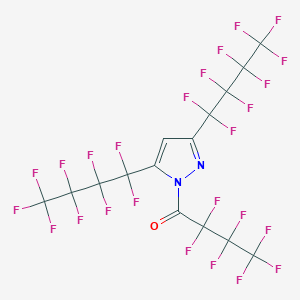

2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate

説明

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has been substituted with a carboxylate group, a nitro group, and an octafluoropentyl group. These substitutions likely give the compound unique properties, but without specific studies or data on this exact compound, it’s difficult to predict its exact characteristics .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a fluorene backbone with multiple substitutions. The presence of the octafluoropentyl group would likely introduce a significant amount of fluorine into the compound, which could impact its reactivity and properties .科学的研究の応用

Surface Chemistry and Nanomaterials

OFPMA has been employed as an auxiliary surfactant in the synthesis of silver (Ag) and silver iodide (AgI) nanocrystals. Its amphiphilic nature facilitates the controlled growth and stabilization of these nanomaterials. Researchers have harnessed its surface-active properties to tailor the size, shape, and dispersibility of Ag and AgI nanoparticles, which are crucial for applications in catalysis, sensing, and imaging .

Polymer Chemistry and Coatings

OFPMA is a monomer used in the synthesis of fluorinated polymers. These polymers exhibit remarkable chemical resistance, low surface energy, and excellent water repellency. As a result, OFPMA-based coatings find applications in anti-fouling coatings for ships, stain-resistant textiles, and protective coatings for electronic devices. The unique fluorinated pendant group enhances the hydrophobicity and durability of these coatings .

Biomedical Materials and Drug Delivery

Researchers have explored OFPMA as a building block for designing smart drug delivery systems. By incorporating OFPMA into polymer micelles or nanoparticles, drug carriers can achieve controlled release profiles. Additionally, the fluorinated segment enhances the stability of these carriers and reduces nonspecific interactions with biological components. OFPMA-based drug delivery systems hold promise for targeted therapies and sustained drug release .

Photolithography and Microfabrication

OFPMA’s photopatternable properties make it suitable for microfabrication processes. It can be used as a photoresist material in photolithography, allowing precise patterning of surfaces. Researchers have utilized OFPMA-based photoresists for creating microfluidic devices, optical waveguides, and other miniaturized structures. Its chemical stability and compatibility with various substrates contribute to its utility in microfabrication .

Adhesion and Surface Modification

OFPMA-containing adhesives exhibit strong bonding to various substrates, including glass, metals, and plastics. The fluorinated pendant group enhances adhesion by reducing interfacial energy and preventing delamination. These adhesives find applications in industries such as electronics assembly, aerospace, and automotive manufacturing. Additionally, OFPMA-modified surfaces resist fouling and biofilm formation .

Optical Materials and Sensors

The unique combination of fluorine atoms and the oxofluorene core in OFPMA contributes to its optical properties. Researchers have explored its use in optical sensors, luminescent materials, and organic light-emitting diodes (OLEDs). OFPMA-based materials exhibit fluorescence and phosphorescence, making them valuable for sensing applications and display technologies .

作用機序

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological systems. Without specific information on its intended use or studies detailing its effects, it’s difficult to provide a detailed analysis of its mechanism of action .

将来の方向性

特性

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H7F8N3O9/c20-16(21)18(24,25)19(26,27)17(22,23)5-39-15(32)10-3-6(28(33)34)1-8-12(10)13-9(14(8)31)2-7(29(35)36)4-11(13)30(37)38/h1-4,16H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLLYBQBCXMWHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H7F8N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040840.png)

![6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine](/img/structure/B3040848.png)

![2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid](/img/structure/B3040849.png)

![N-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B3040854.png)

![N1-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-4-(trifluoromethyl)benzene-1-sulphonamide](/img/structure/B3040857.png)

![N1-(5-([2-Oxo-2-(2,3,4-trifluoroanilino)ethyl]thio)-1,3,4-thiadiazol-2-YL)-2-chloroacetamide](/img/structure/B3040859.png)

![1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one](/img/structure/B3040861.png)